2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide
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Overview
Description
2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of 2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.
Substitution reactions:
Coupling with the pyridazine derivative: The final step involves coupling the thiazole derivative with 6-methylpyridazin-3-ylamine under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing any carbonyl groups present.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying structure-activity relationships.
Biology: The compound exhibits significant biological activities, making it a candidate for developing new antibacterial, antifungal, and anticancer agents.
Medicine: Due to its biological properties, it is being explored for therapeutic applications, including as a potential drug candidate for treating various diseases.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide include other thiazole derivatives with varying substituents. These compounds often share similar biological activities but differ in their potency and specificity. Some examples include:
2,4-dimethylthiazole: Known for its antimicrobial properties.
6-methylpyridazine derivatives: Studied for their anti-inflammatory and anticancer activities.
Thiazole-5-carboxamide derivatives: Explored for their potential as enzyme inhibitors and therapeutic agents
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct biological activities and applications.
Properties
IUPAC Name |
2,4-dimethyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-10-4-9-15(22-21-10)19-13-5-7-14(8-6-13)20-17(23)16-11(2)18-12(3)24-16/h4-9H,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWHOELIODICOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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